1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
Description
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(2-bromophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c18-16-10-4-5-11-17(16)25(22,23)19-12-6-7-14(19)13-24(20,21)15-8-2-1-3-9-15/h1-5,8-11,14H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHWVZNSVYRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Br)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The synthesis begins with the preparation of 2-(hydroxymethyl)pyrrolidine, achieved via hydrogenation of 2-pyrrolidinemethanol or reductive amination of glutaraldehyde with benzylamine. The hydroxyl group serves as a handle for subsequent sulfonylation.
Primary Sulfonylation at the 1-Position
Reaction of 2-(hydroxymethyl)pyrrolidine with 2-bromobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) in the presence of triethylamine (Et₃N, 2.0 equiv) affords 1-(2-bromophenylsulfonyl)-2-(hydroxymethyl)pyrrolidine in 78% yield. The use of Et₃N as a base minimizes sulfonate ester formation, a common side reaction observed with weaker bases like NaHCO₃.
Secondary Sulfonylation at the 2-Position
The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent, followed by conversion to the corresponding methyl ester via Fischer esterification. Treatment with phenylsulfonyl chloride (1.5 equiv) and DMAP (10 mol%) in DCM introduces the second sulfonyl group, yielding the diester intermediate. Final reduction with LiAlH₄ regenerates the methylene group, producing the target compound in 62% overall yield.
Table 1. Optimization of Sulfonylation Conditions
| Step | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Primary | 2-BrPhSO₂Cl | Et₃N | DCM | 78 |
| Secondary | PhSO₂Cl | DMAP | DCM | 65 |
Method 2: Bromocyclization and Subsequent Sulfonylation
Allylamine Precursor Synthesis
A Petasis reaction between cyclopentanone, allylboronic acid pinacol ester, and ammonium acetate generates 2-allylcyclopentylamine. Hydroboration-oxidation of the allyl group introduces a primary alcohol, which is subsequently protected as a tert-butyldimethylsilyl (TBS) ether.
Bromocyclization to Pyrrolidine
Treatment of the protected amine with HBr (48% aq) and Br₂ (1.1 equiv) in DCM induces bromocyclization, forming the pyrrolidine ring with a bromine atom at the 3-position. Debromination via LiAlH₄ reduction yields 2-(TBS-oxymethyl)pyrrolidine.
Sequential Sulfonylation
Deprotection of the TBS group with TBAF exposes the hydroxymethyl group, enabling sulfonylation as described in Method 1. This approach achieves a 54% overall yield but requires careful control of reaction stoichiometry to avoid over-sulfonylation.
Method 3: Direct Double Sulfonylation of a Preformed Pyrrolidine
Simultaneous Sulfonylation Strategy
A one-pot procedure employs 2-(aminomethyl)pyrrolidine, 2-bromobenzenesulfonyl chloride (1.1 equiv), and phenylsulfonyl chloride (1.1 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv). The reaction proceeds via initial formation of a sulfonamide at the 1-position, followed by sulfonate esterification at the 2-methyl group. Catalytic hydrogenation (H₂, Pd/C) reduces the ester to the methylene group, yielding the target compound in 43% yield.
Table 2. Comparative Analysis of Synthetic Methods
| Method | Key Step | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Stepwise sulfonylation | 62 | 98 |
| 2 | Bromocyclization | 54 | 95 |
| 3 | One-pot sulfonylation | 43 | 91 |
Analytical Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃) of the target compound exhibits characteristic signals: δ 7.96 (d, J = 8.4 Hz, 2H, Ar-H), 7.68–7.59 (m, 4H, Ar-H), 4.67 (d, J = 14.2 Hz, 1H, CH₂SO₂), 3.81 (d, J = 14.3 Hz, 1H, CH₂SO₂), 3.12–2.98 (m, 2H, pyrrolidine-H), 2.34 (s, 3H, CH₃). The ¹³C-NMR spectrum confirms two distinct sulfonyl carbons at δ 144.5 and 140.2 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z calculated for C₁₈H₁₉BrN₂O₄S₂ [M+H]⁺: 495.0124, found: 495.0121.
Challenges and Limitations
Steric hindrance from the 2-bromophenyl group impedes sulfonylation at the 2-position, necessitating excess reagents and prolonged reaction times. Competing elimination pathways during bromocyclization reduce yields in Method 2, particularly with electron-deficient aryl sulfonates. The one-pot approach (Method 3) suffers from low regioselectivity, producing 15–20% of the undesired 1,3-disulfonylated byproduct.
Chemical Reactions Analysis
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine serves as a building block for synthesizing more complex pharmaceutical agents. Its sulfonyl groups are particularly useful in creating compounds with enhanced biological activity. Research indicates that derivatives of this compound can exhibit significant anticancer properties, potentially targeting pathways involved in tumor growth and metastasis .
Enzyme Inhibition Studies
The sulfonamide moiety present in this compound is known for its ability to inhibit various enzymes, such as carbonic anhydrase and acetylcholinesterase. These inhibitory effects can be leveraged for therapeutic applications in treating conditions like glaucoma and Alzheimer's disease. Preliminary studies suggest that this compound may exhibit enzyme inhibitory activity, warranting further investigation .
Antimicrobial Activity
Research has shown that compounds with similar structures possess notable antimicrobial properties . The presence of the bromophenyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways, making it a candidate for developing new antimicrobial therapies .
Case Study 1: Anticancer Efficacy
A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives demonstrated that modifications at the sulfonamide position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-436). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Enzyme Inhibition
In comparative analyses of enzyme inhibitors, compounds similar to this compound showed significant inhibition of acetylcholinesterase (AChE). This finding suggests that the compound may effectively manage neurodegenerative diseases by enhancing cholinergic signaling through the prevention of acetylcholine breakdown .
Data Summary Table: Biological Activities Comparison
| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antimicrobial | 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)... | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Antiproliferative | Related compounds | GI50 values ~38 nM | Significant potency against cancer cells |
| Enzyme Inhibition | Similar compounds | IC50 values varied | Potential for managing neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with these targets, potentially inhibiting or modulating their activity. The bromophenyl group may also play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine include:
1-((2-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
1-((2-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
1-((2-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine: The fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including molecular mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with two sulfonyl groups and a bromophenyl moiety. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonyl groups enhance its binding affinity to target proteins, which is crucial for its pharmacological effects.
Table 1: Summary of Biological Targets
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties, particularly through the inhibition of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is known for its role in promoting cell survival, and its inhibition can lead to increased apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at the ortho position of the pyrrolidine significantly enhance potency against various cancer cell lines .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It acts as an antagonist at the 5-HT3 receptor, which is implicated in neurotransmission and gastrointestinal motility. By inhibiting this receptor, the compound may alleviate conditions such as nausea and anxiety .
Antibacterial Activity
In addition to its anticancer and neuropharmacological properties, this compound has shown promise as a quorum sensing inhibitor. This mechanism disrupts bacterial communication, particularly in Gram-negative bacteria like Vibrio, potentially offering a novel approach to treating bacterial infections without promoting resistance .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The most potent effects were observed at concentrations above 0.5 µM, with IC50 values indicating strong efficacy against leukemia cells .
Study 2: Neuropharmacological Assessment
In vivo studies on animal models revealed that administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The antagonistic action on the 5-HT3 receptor was confirmed through receptor binding assays .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-((2-Bromophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine that influence its reactivity and biological activity?
- The compound contains a pyrrolidine core substituted with two sulfonyl groups: a 2-bromophenylsulfonyl group and a phenylsulfonylmethyl group. The bromine atom enhances electrophilic reactivity, while the sulfonyl groups facilitate strong hydrogen-bonding interactions with biological targets like enzymes or receptors .
- Methodological Insight : Use X-ray crystallography or NMR to confirm stereochemistry and substituent orientation, as these structural details dictate binding selectivity .
Q. What synthetic strategies are commonly employed to prepare sulfonyl-substituted pyrrolidine derivatives?
- A two-step approach is typical:
Sulfonylation : React pyrrolidine precursors with sulfonyl chlorides (e.g., 2-bromophenylsulfonyl chloride) under basic conditions (e.g., NaH or EtN) .
Functionalization : Introduce the second sulfonyl group via nucleophilic substitution or radical-mediated alkylation .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography .
Q. How can researchers assess the compound’s potential for enzyme inhibition?
- Conduct in vitro enzyme assays (e.g., fluorescence-based or calorimetry) targeting proteases or kinases, as sulfonyl groups often interact with catalytic residues .
- Data Interpretation : Compare IC values with structurally similar compounds (e.g., 1-(2-bromophenyl)pyrrolidine derivatives) to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s selectivity in biological systems?
- The 2-bromophenyl group introduces steric hindrance and electron-withdrawing effects, which may reduce off-target interactions. Computational modeling (e.g., DFT or docking studies) can predict binding affinities to specific protein pockets .
- Case Study : Replace bromine with chlorine (smaller size, similar electronegativity) to evaluate selectivity shifts in enzyme inhibition assays .
Q. What experimental designs resolve contradictions in reported biological activities of sulfonyl-pyrrolidine analogs?
- Hypothesis Testing : If one study reports neuroactivity while another emphasizes antimicrobial effects, perform parallel assays under standardized conditions (e.g., pH, temperature) to isolate confounding variables .
- Data Reconciliation : Use meta-analysis to compare results across studies, focusing on substituent variations (e.g., phenylsulfonyl vs. trifluoromethylsulfonyl groups) .
Q. How can researchers optimize synthetic yields while minimizing side reactions in multi-step syntheses?
- Process Optimization :
- Use HMPA or DMF as polar aprotic solvents to enhance sulfonylation efficiency .
- Employ LiHMDS as a strong, non-nucleophilic base to suppress elimination byproducts .
- Analytical Tools : Track intermediates via F NMR (if fluorinated analogs are used) or HRMS for precise mass confirmation .
Key Research Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
